![molecular formula C18H14N4O B2924292 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-naphthamide CAS No. 1798028-91-7](/img/structure/B2924292.png)
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-naphthamide” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds have been identified as strategic compounds for various applications due to their key characteristics .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied and various methodologies have been developed . These methodologies allow structural diversity and easy functionalization . The synthesis involves a two-step sequence starting from the appropriate methyl ketone .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The structure allows for modifications throughout its periphery, making it a versatile scaffold for combinatorial library design and drug discovery .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines have several key characteristics such as simpler and greener synthetic methodology and tunable photophysical properties . They also allow good solid-state emission intensities .Scientific Research Applications
Cognitive Impairment and Neurodegenerative Diseases
Research has identified compounds structurally related to N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-naphthamide as potent inhibitors of phosphodiesterase 1 (PDE1). These inhibitors are being explored for the treatment of cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders. For example, a clinical candidate, ITI-214, has shown promising efficacy in vivo, demonstrating the potential of such compounds in addressing cognitive impairments and neurodegenerative diseases (Li et al., 2016).
Antimicrobial and Antitumor Activities
Compounds related to N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-naphthamide have been explored for their antimicrobial and antitumor activities. Novel N-arylpyrazole-containing enaminones have been synthesized and evaluated for their potential against human breast and liver carcinoma cell lines, showcasing significant cytotoxic effects comparable to those of standard treatments (Riyadh, 2011).
Osteoporosis Treatment
Research into the development of nonpeptide αvβ3 antagonists has led to the discovery of compounds with significant potential in the treatment of osteoporosis. These compounds have demonstrated potent and selective antagonistic activities against the αvβ3 receptor, along with promising in vitro profiles and efficacy in vivo models of bone turnover (Coleman et al., 2004).
Synthesis of Complex Heterocyclic Compounds
The chemical versatility of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-naphthamide and similar compounds facilitates the synthesis of a wide range of complex heterocyclic compounds. These synthetic pathways enable the creation of novel molecules with potential pharmaceutical applications, including the development of new antimicrobial and anticancer agents (Aly, 2006).
properties
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c1-12-9-17-19-10-14(11-22(17)21-12)20-18(23)16-8-4-6-13-5-2-3-7-15(13)16/h2-11H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPNOYIUZLVTGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-naphthamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.